molecular formula C18H20N4O2S2 B2738569 N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide CAS No. 1421512-34-6

N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide

Cat. No.: B2738569
CAS No.: 1421512-34-6
M. Wt: 388.5
InChI Key: GTCOWOUFPJFHGN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic components, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 3-acetylphenyl intermediate: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions to yield 3-acetylphenylamine.

    Synthesis of the 6-thiomorpholinopyrimidine intermediate: This involves the reaction of thiomorpholine with pyrimidine derivatives under basic conditions to form the 6-thiomorpholinopyrimidine structure.

    Coupling reaction: The final step is the coupling of the 3-acetylphenylamine with the 6-thiomorpholinopyrimidine intermediate using a thiol-based linker under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amines, alcohols, and other reduced forms.

    Substitution: Halogenated derivatives, substituted aromatic and heterocyclic compounds.

Scientific Research Applications

N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-(3-acetylphenyl)-2-((6-piperidinopyrimidin-4-yl)thio)acetamide: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

    N-(3-acetylphenyl)-2-((6-pyrrolidinopyrimidin-4-yl)thio)acetamide: Similar structure but with a pyrrolidine ring instead of a thiomorpholine ring.

Uniqueness

N-(3-acetylphenyl)-2-((6-thiomorpholinopyrimidin-4-yl)thio)acetamide stands out due to the presence of the thiomorpholine ring, which imparts unique chemical and biological properties. This structural feature can enhance the compound’s reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-thiomorpholin-4-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-13(23)14-3-2-4-15(9-14)21-17(24)11-26-18-10-16(19-12-20-18)22-5-7-25-8-6-22/h2-4,9-10,12H,5-8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCOWOUFPJFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=NC(=C2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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